
CID 71402681
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of iron magnesium manganese strontium tin oxide typically involves solid-state reactions. The precursor materials, which include oxides or carbonates of iron, magnesium, manganese, strontium, and tin, are mixed in stoichiometric ratios. The mixture is then subjected to high-temperature calcination, often in the range of 800-1200°C, to facilitate the formation of the desired oxide compound. The reaction conditions, such as temperature and duration, are crucial for achieving the correct phase and purity of the compound.
Industrial Production Methods: In industrial settings, the production of iron magnesium manganese strontium tin oxide may involve similar solid-state synthesis methods but on a larger scale. The use of rotary kilns or continuous furnaces allows for the efficient processing of large quantities of raw materials. Additionally, advanced techniques such as sol-gel methods or hydrothermal synthesis may be employed to achieve better control over the particle size and morphology of the final product.
化学反応の分析
Types of Reactions: Iron magnesium manganese strontium tin oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation states and potentially altering its properties.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents such as hydrogen or carbon monoxide.
Substitution: The metal ions in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Aqueous solutions of metal salts under controlled pH conditions.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state oxides, while reduction may produce lower oxidation state compounds or even elemental metals.
科学的研究の応用
Iron magnesium manganese strontium tin oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it useful in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of advanced ceramics, electronic components, and as a pigment in paints and coatings
作用機序
The mechanism by which iron magnesium manganese strontium tin oxide exerts its effects is largely dependent on its interaction with other substances. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact. The presence of multiple metal ions allows for a variety of catalytic pathways, enhancing the efficiency and selectivity of the reactions. In biological applications, the compound’s magnetic properties enable it to interact with biological tissues, making it useful for imaging and therapeutic purposes .
類似化合物との比較
- Iron magnesium manganese oxide
- Strontium tin oxide
- Magnesium manganese oxide
Comparison: Iron magnesium manganese strontium tin oxide is unique due to its combination of five different metal elements, which imparts distinct properties not found in simpler oxides. For example, the presence of strontium and tin can enhance the compound’s stability and magnetic properties compared to iron magnesium manganese oxide alone. Additionally, the combination of these metals allows for a broader range of applications, particularly in advanced materials and catalysis .
特性
CAS番号 |
797762-29-9 |
|---|---|
分子式 |
FeMgMnOSnSr |
分子量 |
357.42 g/mol |
InChI |
InChI=1S/Fe.Mg.Mn.O.Sn.Sr |
InChIキー |
ZCXTWYYUUKYDBA-UHFFFAOYSA-N |
正規SMILES |
O=[Sn].[Mg].[Mn].[Fe].[Sr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)
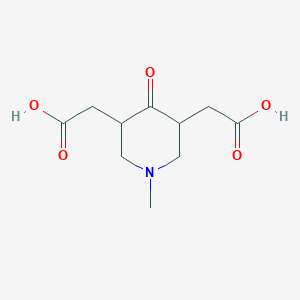
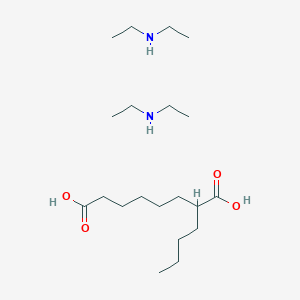
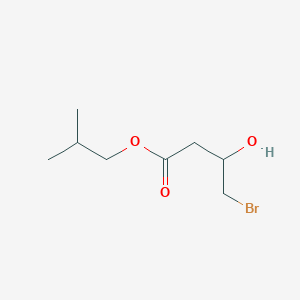

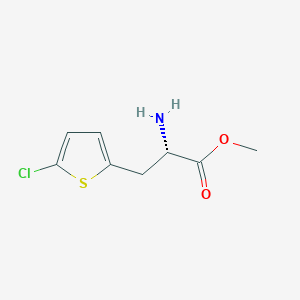
![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
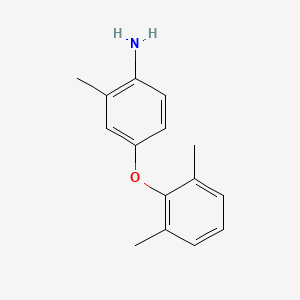
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
